BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

Antifolate synthesis DHFR inhibitor derivatization Pyrimidine scaffold elaboration

5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine (CAS 2032-90-8) is a synthetic 2,4-diaminopyrimidine derivative bearing a 4-chlorophenyl group at the 5-position and an ethoxymethyl substituent at the 6-position. This compound belongs to the nonclassical antifolate class of dihydrofolate reductase (DHFR) inhibitors, a family that includes the clinically established antiprotozoal agent pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine).

Molecular Formula C13H15ClN4O
Molecular Weight 278.74 g/mol
CAS No. 2032-90-8
Cat. No. B12925423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
CAS2032-90-8
Molecular FormulaC13H15ClN4O
Molecular Weight278.74 g/mol
Structural Identifiers
SMILESCCOCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H15ClN4O/c1-2-19-7-10-11(12(15)18-13(16)17-10)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H4,15,16,17,18)
InChIKeyUTACRYWPYVJJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine (CAS 2032-90-8): A 2,4-Diaminopyrimidine DHFR Inhibitor Scaffold for Antifolate Research and Chemical Probe Development


5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine (CAS 2032-90-8) is a synthetic 2,4-diaminopyrimidine derivative bearing a 4-chlorophenyl group at the 5-position and an ethoxymethyl substituent at the 6-position [1]. This compound belongs to the nonclassical antifolate class of dihydrofolate reductase (DHFR) inhibitors, a family that includes the clinically established antiprotozoal agent pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) [2]. The ethoxymethyl group at the 6-position distinguishes this compound from simple 6-alkyl analogs and provides a synthetic handle for further derivatization, as demonstrated in its established role as a key intermediate in the synthesis of 6-bromomethyl-5-(p-chlorophenyl)-2,4-diaminopyrimidine, a reversible DHFR inhibitor [1].

Why 6-Substituent Variation in 2,4-Diaminopyrimidine Antifolates Precludes Simple Interchange: The Case for CAS 2032-90-8


Within the 5-(4-chlorophenyl)-2,4-diaminopyrimidine chemotype, the nature of the 6-substituent fundamentally alters both synthetic utility and physicochemical properties, making compounds non-substitutable despite sharing a common core. The 6-ethyl analog pyrimethamine is an approved drug with a defined DHFR inhibition profile (Ki = 30.8 nM for human DHFR [1]), but its 6-ethyl group is metabolically and synthetically inert. In contrast, the 6-ethoxymethyl group of CAS 2032-90-8 serves as a latent reactive handle: cleavage of the ethyl ether with HBr in acetic acid yields the 6-bromomethyl derivative, which can undergo nucleophilic displacement for further diversification [2]. This functional divergence means that selection between these compounds must be driven by the specific experimental objective—target engagement profiling versus scaffold elaboration. Furthermore, the 3,4-dichlorophenyl analog (CAS 20535-58-4) has been specifically utilized in Toxoplasma gondii DHFR screening studies , underscoring that even subtle aryl substitution changes redirect biological application.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine (CAS 2032-90-8) Against Structural Analogs


Synthetic Versatility: 6-Ethoxymethyl as a Precursor Handle Versus the Metabolically Inert 6-Ethyl Group of Pyrimethamine

The 6-ethoxymethyl substituent of CAS 2032-90-8 functions as a protected hydroxymethyl precursor. Treatment with hydrogen bromide in acetic acid cleaves the ethyl ether to generate 6-bromomethyl-5-(p-chlorophenyl)-2,4-diaminopyrimidine, an electrophilic intermediate capable of undergoing nucleophilic substitution for further structural diversification [1]. This synthetic pathway is documented in the peer-reviewed literature and stands in direct contrast to pyrimethamine (CAS 58-14-0), whose 6-ethyl group cannot be selectively functionalized under analogous conditions. The bromomethyl derivative (compound IV) was subsequently evaluated and confirmed as a reversible inhibitor of dihydrofolic reductase from pigeon liver [1].

Antifolate synthesis DHFR inhibitor derivatization Pyrimidine scaffold elaboration

Molecular Weight and Physicochemical Property Differentiation from Pyrimethamine

The replacement of the 6-ethyl group (MW contribution: 29 Da) with a 6-ethoxymethyl group (MW contribution: 59 Da) in CAS 2032-90-8 increases the molecular weight by approximately 30 g/mol relative to pyrimethamine and introduces an additional hydrogen bond acceptor (ether oxygen). The experimental density of CAS 2032-90-8 is reported as 1.306 g/cm³ with a boiling point of 504.2 °C at 760 mmHg . Pyrimethamine, by comparison, has a molecular weight of 248.71 g/mol [1]. The increased polarity and hydrogen-bonding capacity of the ethoxymethyl group are predicted to reduce logP relative to the 6-ethyl analog, potentially improving aqueous solubility at the expense of membrane permeability—a trade-off relevant for target tissue distribution modeling.

Drug-likeness Physicochemical profiling Lead optimization

DHFR Inhibition Class Membership: Positioning Within the 2,4-Diaminopyrimidine Antifolate Pharmacophore

CAS 2032-90-8 belongs to the well-established 2,4-diaminopyrimidine class of DHFR inhibitors, a pharmacophore validated by the clinical agent pyrimethamine (Ki = 30.8 nM for human recombinant DHFR [1]) and numerous analogs in the antimalarial and antitoxoplasma literature. The 1965 study by Baker and Jordaan confirmed that the 6-bromomethyl derivative synthesized from CAS 2032-90-8 acts as a reversible inhibitor of dihydrofolic reductase from pigeon liver [2]. Furthermore, the closely related 3,4-dichlorophenyl analog (CAS 20535-58-4), which retains the identical 6-ethoxymethyl substitution pattern, is explicitly marketed and utilized as a reagent for screening selective inhibitors of Toxoplasma gondii DHFR . This class-level evidence positions CAS 2032-90-8 within the DHFR inhibitor pharmacophore family, though direct quantitative inhibitory constants for the ethoxymethyl compound itself against specific DHFR isoforms were not identified in the searchable literature.

DHFR inhibition Antifolate pharmacology Antiprotozoal drug discovery

Commercial Purity Specifications and Procurement Availability

CAS 2032-90-8 is commercially available from multiple reputable chemical suppliers with a standard purity specification of 98% . This purity level is suitable for use as a synthetic intermediate or research reagent without additional purification in most laboratory settings. In comparison, pyrimethamine (CAS 58-14-0) is widely available as a pharmaceutical secondary standard and API-grade material, often at purity levels exceeding 99% , reflecting its status as an approved drug substance rather than a research intermediate. The target compound fills a distinct procurement niche: a high-purity research chemical for laboratory-scale synthesis and screening, rather than a pharmacopeial-grade active pharmaceutical ingredient.

Chemical procurement Analytical quality control Research reagent sourcing

Optimal Application Scenarios for 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine (CAS 2032-90-8) Based on Verified Differentiation Evidence


Synthesis of 6-Functionalized 2,4-Diaminopyrimidine DHFR Inhibitor Libraries

CAS 2032-90-8 is the optimal starting material for medicinal chemistry campaigns requiring 6-substituted 5-(4-chlorophenyl)-2,4-diaminopyrimidine analogs. The ethoxymethyl group can be cleaved with HBr/AcOH to yield the 6-bromomethyl intermediate, which serves as an electrophilic handle for nucleophilic displacement with amines, thiols, or carboxylates [1]. This two-step diversification strategy (ether cleavage followed by nucleophilic substitution) provides access to a chemical space inaccessible from pyrimethamine, whose 6-ethyl group cannot be selectively functionalized. Researchers synthesizing focused DHFR inhibitor libraries for antimicrobial or antiprotozoal screening programs should prioritize this compound over pyrimethamine when 6-position SAR exploration is the experimental objective.

Physicochemical Comparator in Antifolate Lead Optimization Programs

In drug discovery programs optimizing the balance between DHFR potency and physicochemical properties, CAS 2032-90-8 serves as a valuable tool compound representing the 6-oxygenated subset of 2,4-diaminopyrimidine antifolates. With a molecular weight of 278.74 g/mol and an additional ether oxygen hydrogen bond acceptor compared to pyrimethamine (MW 248.71) [2], this compound enables experimental determination of how 6-position oxygenation affects logP, aqueous solubility, and passive membrane permeability within the chemotype. Such data are critical for building predictive models that guide the design of analogs with optimized ADME profiles while retaining DHFR binding affinity.

Reference Standard for Analytical Method Development in Pyrimidine Antifolate Research

With a commercial purity specification of 98% , CAS 2032-90-8 is suitable as a research reference standard for HPLC method development, stability-indicating assays, and impurity profiling in synthetic chemistry laboratories working with 2,4-diaminopyrimidine scaffolds. Its distinct chromatographic retention behavior relative to the more lipophilic 6-ethyl analog (pyrimethamine) makes it particularly useful as a system suitability marker when developing gradient methods that must resolve closely related 6-substituted pyrimidine analogs.

Comparative Selectivity Profiling Against Protozoan Versus Mammalian DHFR Isoforms

The established use of the 3,4-dichlorophenyl analog (CAS 20535-58-4) in Toxoplasma gondii DHFR screening supports the broader application of 6-ethoxymethyl-substituted 2,4-diaminopyrimidines in protozoan DHFR inhibitor discovery. CAS 2032-90-8, bearing the 4-chlorophenyl (rather than 3,4-dichlorophenyl) substitution, provides a direct comparator for evaluating how incremental changes in aryl substitution affect selectivity between protozoan and mammalian DHFR isoforms, a critical parameter for antiparasitic drug development where host toxicity must be minimized.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.